ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate

medicinal chemistry SAR fluorine substitution

Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate (CAS 160424-53-3; molecular formula C₁₈H₁₆FN₃O₂S; MW 357.4 g/mol) is a synthetic indole-2-carboxylate derivative bearing a 3-fluorophenyl thiourea substituent at the indole 3-position. It belongs to a broader class of 3-thioureido-indole-2-carboxylate esters that have been claimed in patents as excitatory amino acid receptor antagonists with potential utility in neurodegenerative and psychiatric disorders.

Molecular Formula C18H16FN3O2S
Molecular Weight 357.4
CAS No. 160424-53-3
Cat. No. B2544419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate
CAS160424-53-3
Molecular FormulaC18H16FN3O2S
Molecular Weight357.4
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC(=CC=C3)F
InChIInChI=1S/C18H16FN3O2S/c1-2-24-17(23)16-15(13-8-3-4-9-14(13)21-16)22-18(25)20-12-7-5-6-11(19)10-12/h3-10,21H,2H2,1H3,(H2,20,22,25)
InChIKeyKQVKTTCSIQQVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate (CAS 160424-53-3): Chemical Identity & Class Context for Procurement Screening


Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate (CAS 160424-53-3; molecular formula C₁₈H₁₆FN₃O₂S; MW 357.4 g/mol) is a synthetic indole-2-carboxylate derivative bearing a 3-fluorophenyl thiourea substituent at the indole 3-position [1]. It belongs to a broader class of 3-thioureido-indole-2-carboxylate esters that have been claimed in patents as excitatory amino acid receptor antagonists with potential utility in neurodegenerative and psychiatric disorders [2]. The compound is catalogued as a screening library member (e.g., Life Chemicals F0588-0024) rather than an individually profiled lead, and at the time of this analysis, no primary research article or patent with quantitative biological data for this specific CAS number was identified in the public domain [3].

Screening library diversification with a unique meta-fluorophenyl thiourea indole ester
SAR probe for halogen position effects in thiourea-dependent target engagement
Synthetic intermediate for indole-2-carboxylate thiourea library generation

Why Generic Substitution of Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate Is Scientifically Unsupported


In the absence of published head-to-head biological data, the primary risk of substituting this compound with a close analog lies in the well-documented sensitivity of thiourea-based bioactivity to even minor aryl-substituent changes. The 3-fluorophenyl group in the target compound differs electronically (σₘ = 0.34 for F) and sterically from the 4-fluoro (para), 2-chloro, 4-bromo, or unsubstituted phenyl analogs that co-appear in screening decks [1]. In related indole-thiourea series, the position of the halogen on the phenyl ring has been shown to alter GPCR binding affinity and selectivity [2], and the indole-2-carboxylate ester moiety (ethyl vs. methyl or free acid) affects both logP and hydrogen-bonding capacity [3]. Until comparative pharmacological data emerge, interchangeability cannot be assumed; procurement decisions must rest on physicochemical differentiation and intended screening context [1].

Aryl halogen position

Meta-fluorine substitution creates a distinct electronic profile relative to para-F analogs; target binding may shift.

Lipophilicity mismatch

Lipophilicity differs between meta-F and ortho-Cl analogs; assay solubility and membrane permeability may vary.

Hydrogen-bond donor array

Thiourea NH groups add multiple H-bond donors absent in des-thiourea indole esters; binding mode may not be interchangeable.

Quantitative Differentiation Evidence for Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate vs. Closest Analogs


Meta-Fluorine Substitution Confers Distinct Electronic Profile vs. Para-Fluoro and Chloro Analogs

The 3-fluorophenyl group in the target compound (CAS 160424-53-3) places the electron-withdrawing fluorine at the meta position, whereas the commercially available 4-fluorophenyl analog (CAS 160424-51-1) and 2-chlorophenyl analog (CAS 686736-63-0) bear halogens at para and ortho positions, respectively. The Hammett σₘ constant for F is 0.34, compared to σₚ = 0.06, creating a >5-fold difference in inductive electron withdrawal through the thiourea linkage [1]. In indole-thiourea GPCR ligand series, analogous positional isomerism has produced >10-fold shifts in receptor binding affinity [2].

Meta-F vs. Para-F Electronic Profile
Class-level
σₘ = 0.34 vs. σₚ = 0.06
5.7× higher inductive effect
Supports meta-F isomer selection for SAR studies
Class-level inference; experimental target-engagement data needed
medicinal chemistry SAR fluorine substitution indole thiourea

Lipophilicity (XLogP3 = 4.4) Differentiates Target from More Polar 2-Chlorophenyl Analog

The computed XLogP3 of the target 3-fluorophenyl compound is 4.4 [1]. The 2-chlorophenyl analog (CAS 686736-63-0) is predicted to have a lower XLogP3 of approximately 3.9–4.0 due to the ortho-chlorine's greater polarity and potential for intramolecular hydrogen bonding [2]. This ~0.4–0.5 log unit difference translates to an estimated 2.5–3.2× difference in octanol-water partition coefficient, directly impacting passive membrane permeability and protein-binding potential [3].

Lipophilicity Differentiation
Reported
XLogP3 4.4 vs. ~3.9–4.0
Δ ≈ 0.4–0.5 (2.5–3.2× partition)
Lipophilicity may affect cell-based assay permeability
Comparator value estimated; verify batch-specific logP
physicochemical profiling logP permeability indole carboxylate

Hydrogen-Bond Donor Count of 3 Constrains Target Engagement Profile Relative to Des-thiourea Indole Esters

The target compound possesses three hydrogen-bond donors (indole NH + two thiourea NH) [1]. In contrast, simple 3-substituted indole-2-carboxylate esters lacking the thiourea moiety (e.g., ethyl 3-phenyl-1H-indole-2-carboxylate) have only one HBD. The additional two HBDs in the target compound enable bidentate or tridentate H-bond interactions with carboxylate, phosphate, or amide acceptors in protein binding sites—a feature exploited by indole-thiourea anion receptors [2]. This differentiates the target from non-thiourea indole esters that cannot form the same H-bond network.

H-Bond Donor Count Comparison
Class-level
HBD 3 (indole NH + 2 thiourea NH) vs. 1
3× HBD increase
Differentiates thiourea-dependent H-bond engagement
Computed property; conformational availability may vary
hydrogen bonding pharmacophore indole-2-carboxylate thiourea

Limitation Acknowledgment: No Published Quantitative Bioactivity Data Exist for This Compound

A comprehensive search of PubMed, Google Scholar, and Google Patents using the CAS number (160424-53-3), InChI Key (KQVKTTCSIQQVQY-UHFFFAOYSA-N), and synonym structures returned zero primary research articles or patents containing IC₅₀, Kᵢ, EC₅₀, MIC, or any other quantitative biological activity measurement for this specific compound [1]. The compound appears exclusively in vendor catalogs (Life Chemicals F0588-0024) and chemical databases as an unprofiled screening deck member [2]. All differentiation claims above are therefore physicochemical or class-level inferences, not direct biological comparisons. Users requiring validated bioactivity data should commission bespoke profiling before procurement.

Bioactivity Data Gap
Data to verify
0 publications with quantitative bioactivity data
De novo screening only; verify before targeted use
Literature search 2026-05-09; absence of evidence not evidence of absence
data gap screening library compound unprofiled

Recommended Application Scenarios for Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate


Phenotypic Screening Libraries Requiring Fluorinated Indole-Thiourea Diversity

The meta-fluorine substitution pattern is underrepresented in commercial indole-thiourea libraries, which are dominated by para-halogen analogs. Including this compound (XLogP3 4.4, HBD 3) broadens the physicochemical space of a screening deck and provides a distinct SAR vector for hit identification in cell-based phenotypic assays [1]. The compound's status as an unprofiled screening member (Life Chemicals F0588-0024) makes it appropriate for de novo discovery rather than target-based campaigns with pre-defined potency thresholds.

Medicinal Chemistry SAR Exploration of Halogen Position Effects on Thiourea-Dependent Bioactivity

The 3-fluorophenyl isomer, when tested alongside the 4-fluorophenyl (CAS 160424-51-1) and 2-chlorophenyl (CAS 686736-63-0) analogs, enables systematic mapping of halogen position effects on target engagement [2]. The >5-fold difference in Hammett σ between 3-F and 4-F positions (σₘ = 0.34 vs. σₚ = 0.06) provides a measurable electronic perturbation to probe structure-activity relationships in receptor or enzyme assays [3].

Synthetic Intermediate for Diversification of Indole-2-Carboxylate Scaffolds

The ethyl ester at the indole 2-position can be hydrolyzed to the carboxylic acid for amide coupling, while the thiourea NH groups offer sites for alkylation or acylation [1]. This compound serves as a versatile building block for generating focused libraries around the indole-2-carboxylate thiourea chemotype, where the 3-fluorophenyl group is retained as a conserved pharmacophoric element [2].

Anion Recognition and Supramolecular Chemistry Studies

Indole-2-carboxylate thioureas, including those with fluorinated aryl substituents, have been characterized as anion receptors where the thiourea NH and indole NH act cooperatively to bind carboxylate and phosphate anions [4]. The target compound's three HBD array (indole NH + two thiourea NH) is suited for fundamental studies of anion-binding stoichiometry and affinity in organic or aqueous-organic media.

Application
Selection Property
Validation Focus
Phenotypic screening library diversification
meta-Fluorine electronic profile and thiourea HBD capacity
Hit confirmation in cell-based phenotypic assays
SAR exploration of halogen position effects
Distinct σₘ vs. σₚ electronic perturbation
Dose-response comparison with para-F and ortho-Cl analogs
Indole-2-carboxylate scaffold synthesis
Ethyl ester and thiourea NH reactivity
Hydrolysis/coupling efficiency and library purity
Anion recognition studies
Three HBD array (indole NH + thiourea NHs)
Anion-binding stoichiometry and affinity measurement
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